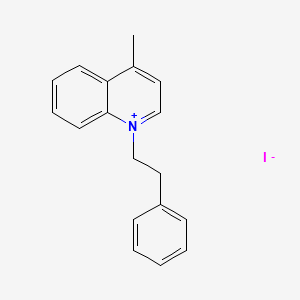
4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline. Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide typically involves the quaternization of 4-methylquinoline with 2-phenylethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted quinolinium compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with proteins and enzymes, inhibiting their function and affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
4-Methylquinoline: A precursor in the synthesis of 4-Methyl-1-(2-phenylethyl)quinolin-1-ium iodide.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62217-90-7 |
|---|---|
Molecular Formula |
C18H18IN |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-methyl-1-(2-phenylethyl)quinolin-1-ium;iodide |
InChI |
InChI=1S/C18H18N.HI/c1-15-11-13-19(18-10-6-5-9-17(15)18)14-12-16-7-3-2-4-8-16;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
BXNJQEUKYBDZAA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


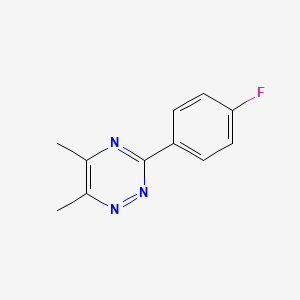
![2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14550622.png)
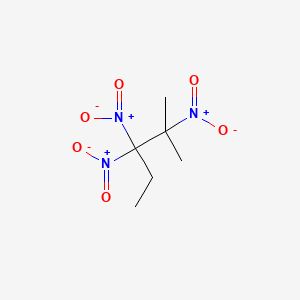
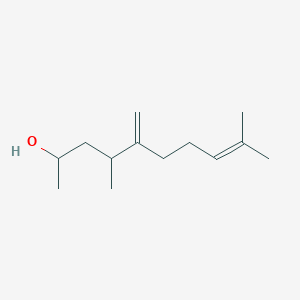
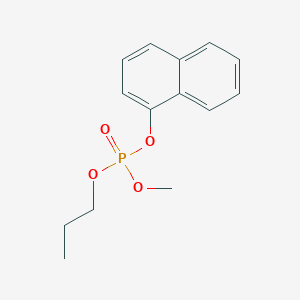
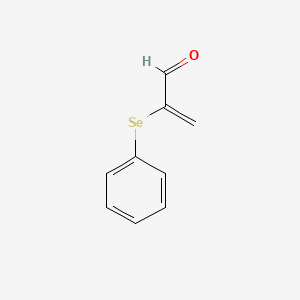
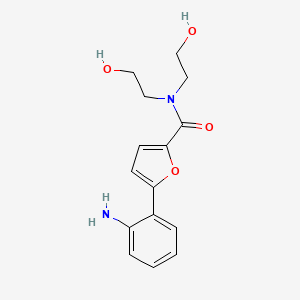
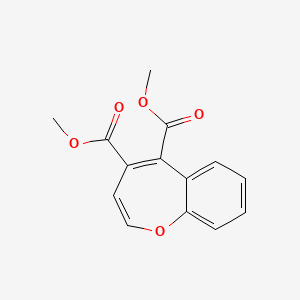
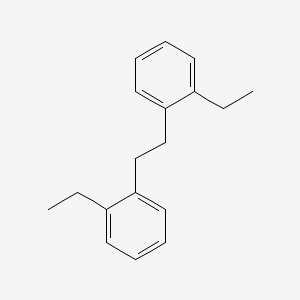
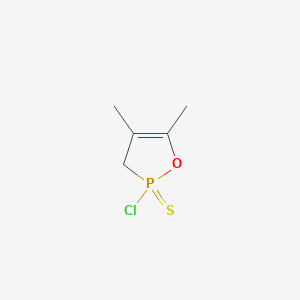
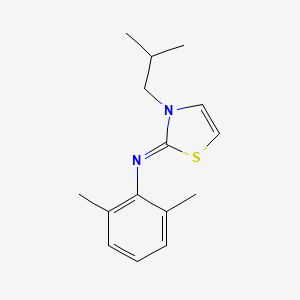
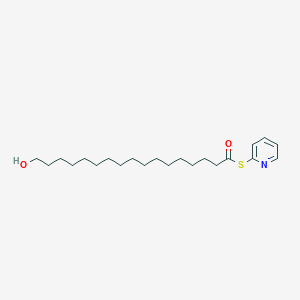
methanone](/img/structure/B14550671.png)
![3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14550678.png)
